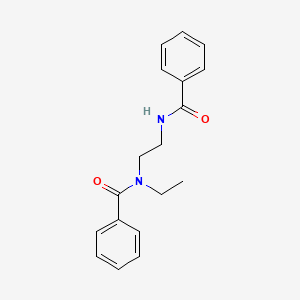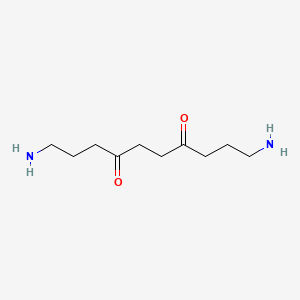
5,5',6,6'-Tetraethyl-3,3'-bi-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine: is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of ethyl groups at the 5, 5’, 6, and 6’ positions, making it a tetraethyl derivative of bi-1,2,4-triazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl-substituted hydrazines with nitriles or other suitable reagents to form the triazine ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, derivatives of this compound may be explored for therapeutic applications. For example, its structure can be modified to create drugs with specific pharmacological effects.
Industry: In the industrial sector, 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine can be used in the production of specialty chemicals, agrochemicals, and other products requiring triazine derivatives.
Wirkmechanismus
The mechanism of action of 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
5,5’,6,6’-Tetramethyl-3,3’-bi-1,2,4-triazine: A similar compound with methyl groups instead of ethyl groups.
5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-oxadiazine: A related compound with an oxadiazine ring instead of a triazine ring.
Uniqueness: 5,5’,6,6’-Tetraethyl-3,3’-bi-1,2,4-triazine is unique due to its specific substitution pattern and the presence of ethyl groups
Eigenschaften
CAS-Nummer |
95537-77-2 |
|---|---|
Molekularformel |
C14H20N6 |
Molekulargewicht |
272.35 g/mol |
IUPAC-Name |
3-(5,6-diethyl-1,2,4-triazin-3-yl)-5,6-diethyl-1,2,4-triazine |
InChI |
InChI=1S/C14H20N6/c1-5-9-11(7-3)17-19-13(15-9)14-16-10(6-2)12(8-4)18-20-14/h5-8H2,1-4H3 |
InChI-Schlüssel |
IZPIZGIRFBNFJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=NC(=N1)C2=NC(=C(N=N2)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
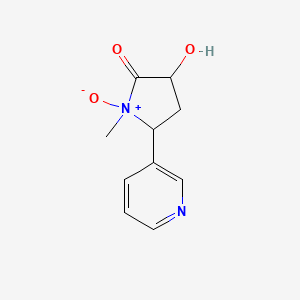
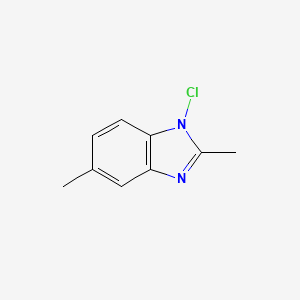

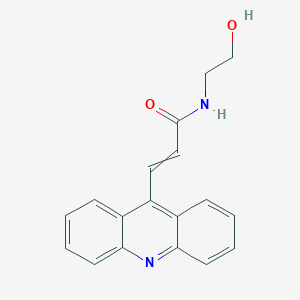
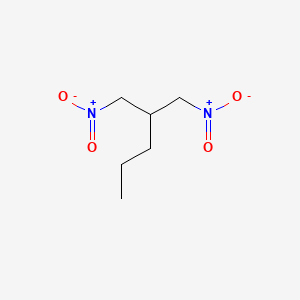
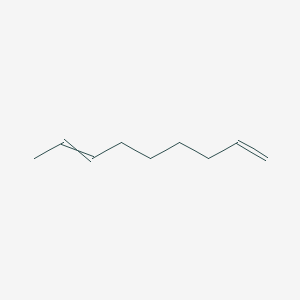
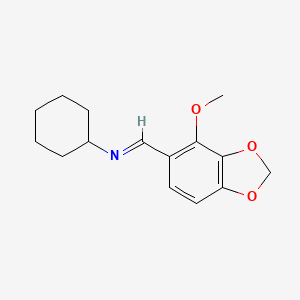
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
